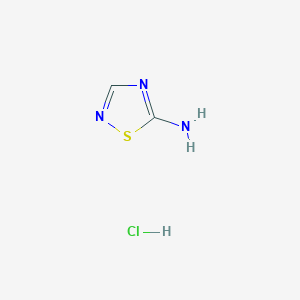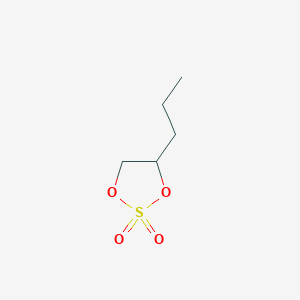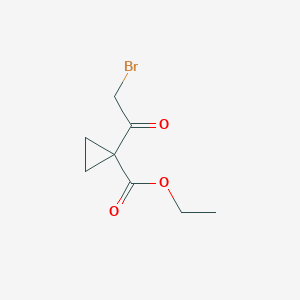
钠盐德拉贝拉唑
描述
Dexrabeprazole is a proton pump inhibitor used in the treatment of stomach and intestinal ulcers, gastroesophageal reflux disease (GERD), and other acidity-related disorders . It works by reducing the amount of acid in the stomach, providing relief from acid-related indigestion and heartburn .
Synthesis Analysis
Dexrabeprazole sodium was obtained by the reaction of purified dexrabeprazole with sodium hydroxide . The optimal alkaline excipient for stabilizing dexrabeprazole was investigated through drug-excipient compatibility tests . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .
Molecular Structure Analysis
The molecular formula of Dexrabeprazole sodium is C18H20N3NaO3S . The molecular weight is 381.4 g/mol . The structure of Dexrabeprazole sodium has been represented in 2D and 3D conformers .
Chemical Reactions Analysis
Dexrabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K± ATPase enzyme at the secretory surface of the gastric parietal cell . The metabolism of Dexrabeprazole can be affected when combined with other substances .
Physical and Chemical Properties Analysis
Dexrabeprazole sodium has a molecular weight of 381.4 g/mol . It has a molecular formula of C18H20N3NaO3S . The InChI Key is KRCQSTCYZUOBHN-UHFFFAOYSA-N .
科学研究应用
用于治疗消化性溃疡的浮悬微球
钠盐德拉贝拉唑(DEX)作为质子泵抑制剂,通过抑制胃酸分泌,有效用于治疗胃食管反流病。一项显着的进展是使用 DEX 开发浮动给药系统。这些浮悬微球通过长时间将其保留在胃中,增强了 DEX 的吸收和生物利用度。由 Sahu & Jain (2022) 进行的研究强调,使用乙基纤维素和羟丙基甲基纤维素等聚合物制备的浮悬微球显示出改善的口服生物利用度和患者依从性。
快速、灵敏的分析方法
Khadangale、Dhalape 和 Pinjari (2018) 开发了一种快速灵敏的反相超高效液相色谱 (RP-UPLC) 方法,用于测定 DEX 中的杂质。该方法按照 ICH 指南进行了验证,与以前的方法相比,显着缩短了运行时间,并被证明对 DEX 中的杂质分析具有线性和准确性 (Khadangale, Dhalape, & Pinjari, 2018)。
在胃食管反流病 (GERD) 中的疗效
已经发现 DEX 对大鼠的反流性食管炎模型具有显着的保护作用。乔乔 (2015) 的研究表明,DEX 显著降低了治疗大鼠的食管炎指数、胃液量和胃蛋白酶活性,表明其在治疗反流性食管炎中的潜力 (Qiao-qia, 2015)。
疗效比较研究
多项研究比较了 DEX 与其他质子泵抑制剂的疗效。例如,Pai & Pai (2007) 发现,德拉贝拉唑 10 mg 在治疗 GERD 方面比雷贝拉唑 20 mg 更有效,症状改善更早,食管炎的改善/愈合率更高 (Pai & Pai, 2007)。其他比较研究中也得到了类似的发现,这强化了 DEX 在酸性消化性溃疡中的有效性。
药代动力学和稳定性分析
研究还集中在 DEX 的药代动力学和稳定性上。例如,Chitlange、Mulla、Pawbake 和 Wankhede (2010) 开发了一种稳定性指示薄层色谱法,用于测定药物剂型中的 DEX,证实了其稳定性和有效性 (Chitlange, Mulla, Pawbake, & Wankhede, 2010)。
对映异构分离和定量测定
一种手性液相色谱法被验证用于德拉贝拉唑的对映异构分离,证明其适用于散装药物物质中的定量测定。Patil、Rane、Yeole、Sangshetti 和 Shinde (2011) 的这种方法强调了准确的对映异构分析在确保 DEX 质量方面的重要性 (Patil, Rane, Yeole, Sangshetti, & Shinde, 2011)。
作用机制
Target of Action
Dexrabeprazole sodium primarily targets the H+/K± ATPase enzyme located at the secretory surface of the gastric parietal cell . This enzyme system is often referred to as the acid (proton) pump .
Mode of Action
Dexrabeprazole sodium belongs to the class of antisecretory compounds, the substituted benzimidazoles . Instead, it suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme . This inhibition blocks the final step of acid production . The effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by dexrabeprazole sodium is the gastric acid secretion pathway . By inhibiting the H+/K± ATPase enzyme, dexrabeprazole sodium disrupts the balance of hydrogen and potassium ions in the stomach, reducing the production of gastric acid .
Pharmacokinetics
The pharmacokinetic properties of dexrabeprazole sodium are as follows :
- Absorption : Oral bioavailability is about 52%, and peak plasma concentrations are reached about 3.5 hours after oral administration .
- Distribution : Protein binding is 97% .
- Metabolism : Dexrabeprazole sodium is extensively metabolized in the liver by cytochrome P450 isoenzymes .
- Excretion : Metabolites are mainly excreted in the urine (90%) .
Result of Action
The inhibition of gastric acid secretion by dexrabeprazole sodium results in a decrease in gastric acidity . This makes dexrabeprazole sodium effective in the treatment of conditions like gastroesophageal reflux disease and gastrointestinal ulcers .
Action Environment
The action of dexrabeprazole sodium can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s solubility and absorption . Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and humidity
安全和危害
Dexrabeprazole is generally well-tolerated. However, some common side effects include nausea, headache, flatulence, and diarrhea . It is not recommended for use in patients with a known allergy to dexrabeprazole or any other inactive ingredients present along with it . It is also not recommended for use in patients suffering from severe liver impairment due to the increased risk of serious adverse effects .
未来方向
As of now, Dexrabeprazole is indicated in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers . However, further research and clinical trials may uncover additional uses and benefits of this medication. It’s important to note that long-term use of Dexrabeprazole can cause weak bones and a deficiency of minerals such as magnesium . Therefore, future research may also focus on mitigating these potential side effects.
生化分析
Biochemical Properties
Dexrabeprazole Sodium suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme system is regarded as the acid (proton) pump . The inhibition of this enzyme leads to a decrease in the absorption of certain drugs .
Cellular Effects
Dexrabeprazole Sodium exerts its effects on various types of cells, primarily the gastric parietal cells. It reduces the amount of acid produced in the stomach, providing relief from acid-related indigestion and heartburn .
Molecular Mechanism
The molecular mechanism of Dexrabeprazole Sodium involves the specific inhibition of the H+/K± ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme system is considered the acid (proton) pump, and Dexrabeprazole Sodium’s inhibition of this enzyme blocks the final step of acid production .
Temporal Effects in Laboratory Settings
It is known that Dexrabeprazole Sodium rapidly disappears from both the plasma and gastric mucosa after administration .
Metabolic Pathways
Dexrabeprazole Sodium is extensively metabolized in the liver by cytochrome P450 isoenzymes . The metabolites are mainly excreted in the urine .
Transport and Distribution
Dexrabeprazole Sodium is distributed in the body after oral administration, with about 52% oral bioavailability . It is extensively metabolized in the liver by cytochrome P450 isoenzymes .
Subcellular Localization
The subcellular localization of Dexrabeprazole Sodium is primarily at the secretory surface of the gastric parietal cell where it inhibits the H+/K± ATPase enzyme . This specific localization allows it to effectively reduce gastric acid secretion.
属性
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171440-18-9 | |
| Record name | Dexrabeprazole sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXRABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)








![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
